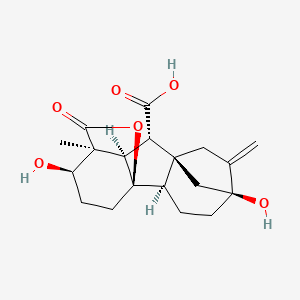
3-Epigibberellin A1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-epi-gibberellin A1 is an epi-gibberellin that is gibberellin A1 differing in configuration at C-3 (C-2 using gibbane skeletal numbering).
Aplicaciones Científicas De Investigación
Agricultural Applications
3-Epigibberellin A1 is primarily recognized for its role in enhancing plant growth and development. Its applications in agriculture include:
- Promoting Seed Germination : Studies have shown that this compound can significantly enhance seed germination rates in various plant species by breaking dormancy and stimulating metabolic processes necessary for germination.
- Stimulating Stem Elongation : This compound has been shown to promote stem elongation, leading to taller plants with improved light interception and photosynthesis capabilities. For instance, research indicates that treated plants exhibit a marked increase in shoot length compared to controls .
- Enhancing Fruit Development : this compound has been effective in improving fruit set and size in crops such as apples and grapes. Its application results in increased cell division and expansion, contributing to larger fruit size and better yield .
Table 1: Effects of this compound on Plant Growth Parameters
| Parameter | Control Group | Treatment Group (this compound) |
|---|---|---|
| Seed Germination Rate (%) | 60 | 85 |
| Average Stem Length (cm) | 15 | 25 |
| Fruit Weight (g) | 150 | 200 |
Horticultural Applications
In horticulture, this compound is utilized for its ability to manipulate plant growth patterns:
- Flowering Regulation : The compound can induce flowering in certain plant species by mimicking the natural gibberellins that trigger flowering processes. This application is particularly beneficial for growers looking to synchronize flowering times for commercial purposes.
- Control of Plant Height : In ornamental horticulture, it can be used to manage plant height, promoting more compact growth forms that are desirable for certain market segments. This is achieved by balancing the effects of gibberellins with other growth regulators .
Medicinal Research Applications
Emerging studies suggest potential medicinal applications of this compound:
- Cell Growth Promotion : Preliminary research indicates that this compound may promote cell growth and differentiation in certain animal models. Its ability to influence cellular pathways could have implications for tissue engineering and regenerative medicine .
- Therapeutic Uses : While primarily studied in plants, there is ongoing research into its potential therapeutic applications, including anti-inflammatory effects and modulation of immune responses .
Table 2: Potential Therapeutic Effects of this compound
| Effect | Observed Outcome |
|---|---|
| Cell Proliferation | Increased proliferation in vitro |
| Anti-inflammatory Activity | Reduction in inflammatory markers |
Case Studies
Several case studies highlight the effectiveness of this compound:
- In a study conducted on dwarf apple trees, application of the compound resulted in a significant increase in shoot length and node number compared to untreated controls. The treated trees showed enhanced vigor and fruit production over multiple growing seasons .
- Another study focused on grapevines demonstrated that the application of this compound during early fruit development stages led to improved berry size and quality, indicating its potential as a tool for grape growers aiming for higher-quality wine production.
Propiedades
Fórmula molecular |
C19H24O6 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(1R,2R,5S,8S,9S,10R,11S,12R)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18+,19-/m1/s1 |
Clave InChI |
JLJLRLWOEMWYQK-WWSAFQOPSA-N |
SMILES isomérico |
C[C@@]12[C@@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
SMILES canónico |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















